Cas no 80482-67-3 (SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)-)

SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)- structure
80482-67-3 structure
Product name:SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)-
CAS No:80482-67-3
MF:C8H11NOS
MW:169.244
CID:3536001
PubChem ID:519772

SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)- Chemical and Physical Properties

Names and Identifiers

    • SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)-
    • methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
    • Methanamine, N-[(R)-methyloxidophenyl-λ4-sulfanylidene]-
    • AKOS006287239
    • SS-4983
    • OQWUXWSLVBGOIX-UHFFFAOYSA-N
    • SCHEMBL486788
    • methyl-methylimino-oxo-phenyl-lambda6-sulfane
    • 30004-67-2
    • EN300-315089
    • 80482-67-3
    • S-(-)-N,S-Dimethyl-S-phenylsulfoximine
    • N,S-Dimethyl-S-phenylsulfoximid
    • 33993-53-2
    • S-methyl-N-methyl-S-phenyl-sulfoximine
    • F9995-0088
    • (Dimethylsulfonimidoyl)benzene
    • n,s-dimethyl-s-phenylsulfoximine
    • SS-4973
    • methyl(methylimino)(phenyl)-lambda6-sulfanone
    • E?-sulfanylidene]amine
    • methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
    • Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]-
    • S-methyl-S-phenyl-N-methylsulfoximine
    • methyl[methyl(oxo)phenyl-
    • methyl[methyl(oxo)phenyl-??-sulfanylidene]amine
    • VU0549285-1
    • (N,S-dimethyl-sulfonimidoyl)-benzene
    • Inchi: InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
    • InChI Key: OQWUXWSLVBGOIX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 169.05613515Da
  • Monoisotopic Mass: 169.05613515Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8Ų
  • XLogP3: 1.9

SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI86628-1mg
methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
80482-67-3 >98%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI86628-1g
methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
80482-67-3 >98%
1g
$1452.00 2024-04-19
A2B Chem LLC
AI86628-10mg
methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
80482-67-3 >98%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI86628-500mg
methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
80482-67-3 >98%
500mg
$959.00 2024-04-19
A2B Chem LLC
AI86628-5mg
methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
80482-67-3 >98%
5mg
$214.00 2024-04-19

Additional information on SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)-

Professional Introduction to SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)- (CAS No. 80482-67-3)

SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)-, identified by its Chemical Abstracts Service (CAS) number 80482-67-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the sulfoximine class, a subclass of sulfoxides characterized by the presence of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, with substituents attached to these atoms. The specific stereochemistry denoted by the (R) configuration indicates a particular spatial arrangement of atoms, which is often critical for the compound's biological activity and interaction with biological targets.

The< strong>N,S-dimethyl-S-phenyl- moiety in the name of this compound suggests a structure where the nitrogen atom in the sulfoximine group is substituted with two methyl groups, while the sulfur atom is linked to a phenyl ring. This structural motif is not only of interest for its potential pharmacological properties but also for its synthetic utility in constructing more complex molecules. The phenyl ring, in particular, can serve as a scaffold for further functionalization, allowing chemists to design derivatives with tailored properties for various applications.

In recent years, there has been a growing interest in sulfoximines as pharmacophores due to their unique chemical and biological properties. Sulfoximines have been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects. The presence of both sulfur and nitrogen atoms in these compounds allows for multiple points of interaction with biological targets, making them versatile tools in drug discovery and development.

One of the most compelling aspects of< strong>SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)- is its potential as an intermediate in the synthesis of more complex pharmacological agents. The stereochemistry provided by the (R) configuration can significantly influence the compound's biological activity, as enantiomers often exhibit different pharmacological profiles despite having identical chemical structures. This phenomenon is particularly relevant in drug development, where the desired therapeutic effect may be highly dependent on the spatial arrangement of atoms within a molecule.

Recent studies have highlighted the importance of sulfoximines in medicinal chemistry. For instance, researchers have demonstrated that sulfoximine derivatives can act as potent inhibitors of specific enzymes involved in cancer cell proliferation. The< strong>N,S-dimethyl-S-phenyl- structure of CAS no. 80482-67-3 provides a valuable starting point for such investigations, offering a scaffold that can be modified to enhance binding affinity and selectivity towards target enzymes.

The synthesis of< strong>SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)- involves sophisticated organic reactions that require careful control over reaction conditions and stereochemistry. The preparation typically begins with the formation of a sulfoxide intermediate followed by imination and subsequent functionalization to introduce the dimethyl and phenyl substituents. The (R) configuration is often achieved through asymmetric synthesis techniques such as chiral auxiliary methods or catalytic asymmetric transformations.

The utility of this compound extends beyond its role as an intermediate in drug synthesis. It has also been explored as a building block for materials science applications, where its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials. The combination of steric hindrance provided by the dimethyl groups and electronic effects from the phenyl ring contribute to its versatility in these applications.

In conclusion, SULFOXIMINE, N,S-DIMETHYL-S-PHENYL-, (R)- (CAS no. 80482-67-3) represents an intriguing compound with significant potential in pharmaceutical chemistry and materials science. Its structural features and stereochemical configuration make it a valuable tool for researchers seeking to develop new therapeutic agents or advanced materials. As our understanding of organic chemistry continues to evolve, compounds like this are likely to play an increasingly important role in scientific innovation and technological advancement.

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